molecular formula C24H21N7O2 B2484858 2-(4-methoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1006000-62-9

2-(4-methoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide

Cat. No.: B2484858
CAS No.: 1006000-62-9
M. Wt: 439.479
InChI Key: ALZGATGNZXCRIJ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C24H21N7O2 and its molecular weight is 439.479. The purity is usually 95%.
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Biological Activity

The compound 2-(4-methoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide is a complex molecule that belongs to the class of pyrazolo[3,4-d]pyrimidines. This class of compounds has garnered significant attention due to their diverse biological activities, particularly in the field of oncology and other therapeutic areas. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C23H24N6O2C_{23}H_{24}N_6O_2, with a molecular weight of approximately 396.48 g/mol. The structure features a methoxyphenyl group and two pyrazole moieties that are known to influence its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds often act as inhibitors of various kinases involved in cancer progression. The specific compound has been shown to exhibit significant inhibitory effects against multiple cancer cell lines.

Key Findings:

  • Inhibition of Cell Proliferation: In vitro assays demonstrated that the compound effectively inhibits cell proliferation in cancer cell lines such as MCF-7 and HCT116, with IC50 values indicating potent activity (values ranging from 2.59 µM to 24 µM depending on the specific derivative tested) .
  • Induction of Apoptosis: The compound induces apoptosis in cancer cells through mechanisms involving DNA fragmentation and cell cycle arrest .

The biological activity of this compound can be attributed to its ability to interact with key molecular targets:

  • Kinase Inhibition: The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to inhibit various kinases, including EGFR and CDK2, which are critical in regulating cell cycle and proliferation .
  • Molecular Docking Studies: Computational studies have shown favorable binding interactions between this compound and target proteins, suggesting a strong potential for selective inhibition .

Data Tables

Biological Activity Cell Line Tested IC50 (µM) Mechanism
AnticancerMCF-72.59Apoptosis induction
AnticancerHCT1162.35Cell cycle arrest
Kinase InhibitionVarious0.3 - 24EGFR/CDK inhibition

Study 1: Anticancer Efficacy

In a recent study published in BioRxiv, derivatives of pyrazolo[3,4-d]pyrimidine were synthesized and screened for anticancer activity. The study found that compounds similar to the one discussed exhibited high potency against cancer cell lines, supporting their potential as therapeutic agents .

Study 2: Mechanistic Insights

Another investigation focused on the molecular docking and binding affinities of various pyrazolo derivatives, revealing that modifications at specific positions on the pyrazole ring significantly enhanced their anticancer properties. This suggests that structural optimization could further improve efficacy .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7O2/c1-16-12-21(28-22(32)13-17-8-10-19(33-2)11-9-17)31(29-16)24-20-14-27-30(23(20)25-15-26-24)18-6-4-3-5-7-18/h3-12,14-15H,13H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZGATGNZXCRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)OC)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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